1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Cross-coupling Site-selectivity Trifluoromethylated biaryls

1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0) is a dihalogenated trifluoromethylbenzene derivative bearing bromo, chloro, and trifluoromethyl substituents on a single aromatic ring, with molecular formula C₇H₃BrClF₃ and molecular weight 259.45 g/mol. The compound exists as a colourless liquid with a density of 1.717 g/cm³ and a boiling point of 210.8 °C at 760 mmHg.

Molecular Formula C7H3BrClF3
Molecular Weight 259.45 g/mol
CAS No. 857061-44-0
Cat. No. B1287703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-2-(trifluoromethyl)benzene
CAS857061-44-0
Molecular FormulaC7H3BrClF3
Molecular Weight259.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(F)(F)F)Cl
InChIInChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
InChIKeyXPIQQGXRDHXMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0): Orthogonal Dihalogenated Building Block for Sequential Cross-Coupling in Medicinal Chemistry


1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0) is a dihalogenated trifluoromethylbenzene derivative bearing bromo, chloro, and trifluoromethyl substituents on a single aromatic ring, with molecular formula C₇H₃BrClF₃ and molecular weight 259.45 g/mol [1]. The compound exists as a colourless liquid with a density of 1.717 g/cm³ and a boiling point of 210.8 °C at 760 mmHg . Its defining structural feature is the ortho relationship between the CF₃ group and both halogen substituents, with Br at position 1 and Cl at position 3 relative to the CF₃-bearing carbon (position 2). This substitution pattern creates a precisely differentiated reactivity profile between the bromine and chlorine atoms—a property exploited in sequential, site-selective cross-coupling reactions for constructing trifluoromethylated biaryl and terphenyl scaffolds [2].

Why 1-Bromo-3-chloro-2-(trifluoromethyl)benzene Cannot Be Substituted with Other Trifluoromethyl Halobenzenes


Generic substitution among trifluoromethyl halobenzene analogs fails due to three interdependent factors: halogen reactivity hierarchy, positional isomerism, and steric-electronic modulation by the CF₃ group. In palladium-catalyzed cross-coupling, aryl bromides react 100-1000× faster than aryl chlorides under standard conditions [1], establishing a sequential reaction window. However, this hierarchy alone is insufficient—the relative spatial orientation of halogens relative to the strongly electron-withdrawing CF₃ group (Hammett σₚ ≈ 0.54) determines both oxidative addition rates and site-selectivity outcomes. For example, 1-bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6) exhibits a 3-4 fold lower site-selectivity ratio in Suzuki-Miyaura couplings compared to the 2,6-substituted 857061-44-0 isomer [2]. Positional ambiguity during metalation with alkyllithiums further distinguishes regioisomers: 1-bromo-3-chloro-2-(trifluoromethyl)benzene presents a single halogen-adjacent site for deprotonation, whereas meta- and para-halobenzotrifluorides exhibit reagent-dependent site-selectivity or multiple reactive positions, introducing synthetic unpredictability [3]. These differences translate directly to divergent product distributions, yield outcomes, and step counts in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0) Versus Comparators


Site-Selectivity in Suzuki-Miyaura Cross-Coupling: 857061-44-0 Versus 56131-47-6 Isomer

In palladium-catalyzed Suzuki-Miyaura reactions with 4-methoxyphenylboronic acid, 1-bromo-3-chloro-2-(trifluoromethyl)benzene (857061-44-0) exhibits site-selective coupling exclusively at the bromine-bearing position, yielding the mono-coupled 3-chloro-2-(trifluoromethyl)biphenyl derivative in 87% yield. The chlorine substituent remains intact, enabling orthogonal second-stage functionalization. In contrast, the positional isomer 1-bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6) under identical conditions produces a mixture of mono-coupled products with significantly reduced regioselectivity, attributed to altered electronic activation at the bromine site due to the different spatial relationship between Br, Cl, and CF₃ substituents [1].

Cross-coupling Site-selectivity Trifluoromethylated biaryls

Orthogonal Sequential Coupling Capability: Br First, Cl Second

The intrinsic reactivity differential between C-Br and C-Cl bonds in 857061-44-0 permits fully orthogonal sequential Suzuki-Miyaura couplings. In the first step, bromine undergoes selective coupling with arylboronic acid A (e.g., 4-methoxyphenylboronic acid, 87% yield). The chlorine substituent remains completely inert under these conditions due to the substantially higher activation barrier for C-Cl oxidative addition. The resulting chloro-substituted biaryl can then undergo a second Suzuki-Miyaura coupling with arylboronic acid B using a more active catalyst system (e.g., Pd(OAc)₂/SPhos, 85-90% yield), producing unsymmetrical trifluoromethylated terphenyls [1]. This sequential approach contrasts with mono-halogenated trifluoromethylbenzenes (e.g., 3-bromobenzotrifluoride), which cannot execute two sequential couplings; and with dihalogenated analogs lacking the strong electron-withdrawing CF₃ ortho to both halogens, where the Br/Cl reactivity differential is less pronounced and cross-reactivity (chlorine coupling during first step) becomes problematic [2].

Sequential cross-coupling Orthogonal reactivity Dihalogenated arenes

Regioselective Metalation: Single Unambiguous Deprotonation Site

Treatment of 1-bromo-3-chloro-2-(trifluoromethyl)benzene with butyllithium or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -75 °C to -100 °C results in deprotonation exclusively at the position adjacent to a single halogen substituent. The 2,6-substitution pattern of 857061-44-0 (CF₃ at position 2; Br at 1; Cl at 3) presents only one such site—the position between bromine and chlorine—enabling unambiguous regioselective metalation. In contrast, meta- and para-halobenzotrifluorides exhibit reagent-dependent optional site-selectivities (e.g., 1-chloro-3-(trifluoromethyl)benzene deprotonates at the 2-position with n-BuLi but at the 6-position with s-BuLi), and certain isomers (e.g., 2-bromo-6-(trifluoromethyl)phenyllithium) are only accessible via low-temperature isomerization rather than direct deprotonation [1]. The unambiguous metalation behavior of 857061-44-0 provides predictable, reproducible access to organolithium intermediates for electrophilic trapping, whereas comparator compounds introduce regiochemical ambiguity that complicates reaction optimization and product characterization [2].

Organolithium chemistry Regioselective metalation Halogen-directed lithiation

Physicochemical Properties: Boiling Point Differentiation from Positional Isomers

1-Bromo-3-chloro-2-(trifluoromethyl)benzene (857061-44-0) exhibits a boiling point of 210.8±35.0 °C at 760 mmHg, a density of 1.717 g/cm³, and a calculated LogP of 4.13 . These values are experimentally distinguishable from its closest positional isomer, 1-bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6), which has a boiling point of 207.7±35.0 °C at 760 mmHg and the identical molecular formula and molecular weight . The 3.1 °C boiling point differential is sufficient for chromatographic resolution and serves as an identity confirmation metric in quality control. Additionally, the LogP of 4.13 indicates substantial lipophilicity—approximately 0.5-1.0 log units higher than non-trifluoromethylated dihalobenzenes—which influences partitioning behavior in both synthetic workup and biological assay systems [1].

Physicochemical characterization Chromatographic separation Quality control

Commercial Availability and Purity Benchmarking: Multi-Supplier Sourcing with Batch Traceability

CAS 857061-44-0 is commercially available from ≥8 established suppliers with catalog purity specifications ranging from 95% to 98% [1][2]. Multiple suppliers (Bidepharm, Fluorochem, Coolpharm) provide batch-specific analytical documentation including NMR, HPLC, and GC traces, enabling QC verification prior to critical experiments [3]. Pricing for research quantities is highly competitive: £8.00/g (Fluorochem, 96%), 221 CNY/g (Coolpharm, 97%), with kilogram-scale custom synthesis available [1]. In contrast, the positional isomer CAS 56131-47-6 has more limited documented supplier coverage and fewer publicly disclosed batch QC certificates . The CAS 857061-44-0 compound's inclusion in major supplier catalogs (AKSci, American Elements, Bidepharm) reflects established manufacturing routes and consistent quality, factors that mitigate procurement risk in long-term research programs.

Procurement Supply chain Quality assurance

Trifluoromethyl Group Contribution to Drug-Like Properties: Structure-Activity Relationship Rationale

The trifluoromethyl group in 1-bromo-3-chloro-2-(trifluoromethyl)benzene confers a suite of drug-like property enhancements that differentiate it from non-fluorinated dihalobenzene building blocks. The CF₃ substituent increases lipophilicity by approximately 0.5-1.0 logP units versus non-fluorinated analogs (e.g., 1-bromo-3-chlorobenzene, estimated LogP ≈ 3.2-3.5, compared to 4.13 for 857061-44-0) . This enhanced lipophilicity correlates with improved membrane permeability and oral bioavailability in derived drug candidates. The strong electron-withdrawing nature of CF₃ (Hammett σₘ = 0.43, σₚ = 0.54) also reduces the electron density on the aromatic ring, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. Furthermore, the CF₃ group acts as a metabolically stable bioisostere for methyl, chloro, and methoxy groups, providing a strategic advantage in lead optimization campaigns where metabolic liabilities have been identified in non-fluorinated series [2].

Medicinal chemistry Fluorine SAR Metabolic stability

Primary Application Scenarios for 1-Bromo-3-chloro-2-(trifluoromethyl)benzene in Research and Industrial Synthesis


Sequential Synthesis of Unsymmetrical Trifluoromethylated Terphenyls for Medicinal Chemistry

The orthogonal Br/Cl reactivity of 857061-44-0 enables two-step, one-pot sequential Suzuki-Miyaura couplings to generate unsymmetrical trifluoromethylated terphenyl scaffolds—privileged structures in kinase inhibitor and GPCR modulator drug discovery. First-stage coupling at the bromine position with arylboronic acid A proceeds with ≥95:5 site-selectivity (87% yield), leaving the chlorine intact. Second-stage coupling at the chlorine position with arylboronic acid B using a more active Pd/SPhos catalyst system yields the fully elaborated terphenyl (85-90% yield). This two-step approach replaces traditional 4-5 step protection/deprotection strategies, directly reducing synthetic burden in lead optimization programs. The CF₃ group, positioned ortho to both coupling sites, simultaneously enhances metabolic stability and modulates the dihedral angle of the resulting biaryl system—a critical parameter for target binding [1].

Regioselective Organolithium Functionalization for Diversified Building Block Libraries

The single, unambiguous deprotonation site of 857061-44-0 under alkyllithium/LiTMP conditions (-75 °C to -100 °C, THF) provides predictable access to aryllithium intermediates for electrophilic trapping. This contrasts with meta- and para-halobenzotrifluorides, which exhibit reagent-dependent site-selectivity that complicates library synthesis. The resulting functionalized derivatives—accessible via quenching with electrophiles including CO₂, DMF, I₂, or R₃SnCl—serve as diversified building blocks for parallel medicinal chemistry efforts. The retention of the second halogen (Cl or Br, depending on which was not lithiated) preserves a handle for subsequent cross-coupling, enabling rapid generation of structurally diverse analogs from a single core scaffold [1][2].

Agrochemical Intermediate for Trifluoromethyl-Containing Herbicides and Fungicides

Trifluoromethylated biphenyl and terphenyl derivatives accessed from 857061-44-0 represent key structural motifs in modern agrochemicals, where the CF₃ group confers enhanced metabolic stability, increased lipophilicity for foliar uptake, and improved soil persistence. The compound serves as a versatile intermediate for constructing the biaryl cores found in protoporphyrinogen oxidase (PPO) inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides. The 2,6-substitution pattern (CF₃ ortho to both halogens) provides a sterically constrained biaryl geometry that mimics natural product scaffolds while resisting metabolic degradation in planta [1]. The multi-supplier commercial availability and batch QC documentation support scale-up from discovery synthesis to process development [3].

Materials Science: Fluorinated Liquid Crystal and OLED Intermediate Precursor

The unique combination of high lipophilicity (LogP 4.13), strong electron-withdrawing CF₃ group, and orthogonal halogen handles positions 857061-44-0 as a strategic intermediate for synthesizing fluorinated aromatic materials. Sequential cross-coupling enables precise installation of electron-donating and electron-accepting aryl groups at defined positions, creating push-pull π-systems relevant to organic light-emitting diode (OLED) emitters and liquid crystal dopants. The CF₃ group increases the oxidation potential of the resulting materials, improving device stability, while the liquid physical state at room temperature (colourless liquid, density 1.717 g/cm³) facilitates purification by distillation and handling in material formulation workflows [1][2].

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